molecular formula C27H26N4O3 B5168444 4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone

4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5168444
M. Wt: 454.5 g/mol
InChI Key: XIVOLEKHEMYRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as DPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPQ is a quinoline derivative that has a nitro group and a piperazine ring attached to it. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

DPQ inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA breaks and ultimately cell death. DPQ has been shown to be a selective inhibitor of DNA topoisomerase II, meaning that it does not inhibit other enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPQ has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DPQ has several advantages for use in lab experiments. It is a selective inhibitor of DNA topoisomerase II, meaning that it can be used to study the role of this enzyme in various biological processes. DPQ is also relatively stable and can be easily synthesized in large quantities. However, DPQ has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DPQ has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on DPQ. One area of research is the development of new analogs of DPQ that have improved pharmacological properties. Another area of research is the use of DPQ as a tool to study the role of DNA topoisomerase II in various biological processes. Additionally, DPQ has potential applications in the treatment of cancer and neurodegenerative diseases, and further research is needed to explore these potential applications.

Synthesis Methods

DPQ can be synthesized through a multistep process that involves the reaction of 2-chloro-3-nitrobenzoic acid with piperazine to form 4-(1-piperazinyl)-2-chloro-3-nitrobenzoic acid. This intermediate is then reacted with diphenylmethyl chloride to form DPQ. The synthesis of DPQ has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

DPQ has been studied for its potential applications in various areas of scientific research. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been used as a tool to study the role of DNA topoisomerase II in various biological processes.

properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVOLEKHEMYRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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